3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide
CAS No.: 1116082-45-1
Cat. No.: VC6390246
Molecular Formula: C17H22N2O3S2
Molecular Weight: 366.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1116082-45-1 |
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Molecular Formula | C17H22N2O3S2 |
Molecular Weight | 366.49 |
IUPAC Name | 3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20) |
Standard InChI Key | RRCNTWKXNLWZCZ-UHFFFAOYSA-N |
SMILES | CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
3-(N-Methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide has the molecular formula C₁₇H₂₂N₂O₃S₂ and a molecular weight of 366.5 g/mol . The structure features:
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A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).
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A benzenesulfonamido group (N-methyl-substituted) at the 3-position of the thiophene ring.
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A pentylcarboxamide group at the 2-position of the thiophene ring.
The SMILES notation for the compound is CCCCCNC(=O)c1sccc1N(C)S(=O)(=O)c1ccccc1, which encodes the connectivity of the pentyl chain, carboxamide, thiophene, and methylbenzenesulfonamido moieties .
Comparative Structural Analysis
Similar thiophene derivatives, such as N-(3-benzamidophenyl)thiophene-2-carboxamide (PubChem CID 902575), share the thiophene-carboxamide core but differ in substituents. For example, the benzamido group in CID 902575 contributes to a higher molecular weight (322.4 g/mol) but fewer sulfur atoms compared to the target compound .
Physicochemical Properties
Property | Value (Target Compound) | Comparable Compound (CID 902575) |
---|---|---|
XLogP3-AA | ~4.1 (estimated) | 3.6 |
Hydrogen Bond Donors | 2 | 2 |
Hydrogen Bond Acceptors | 5 | 3 |
Rotatable Bonds | 6 | 4 |
The higher XLogP3-AA of the target compound suggests increased lipophilicity due to the pentyl chain and methylbenzenesulfonamido group, which could enhance membrane permeability in biological systems .
Synthesis and Reactivity
Proposed Synthesis Pathway
A plausible route involves sequential functionalization of thiophene-2-carboxylic acid:
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Amidation: Reaction with pentylamine to form N-pentylthiophene-2-carboxamide.
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Sulfonamidation: Introduction of the N-methylbenzenesulfonamido group via sulfonylation at the 3-position using N-methylbenzenesulfonyl chloride.
This method mirrors strategies used for synthesizing N-(3-methylphenyl)thiophene-2-carboxamide, where electrophilic substitution reactions are employed to attach aromatic substituents .
Stability and Reactivity
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The sulfonamido group is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled pH during synthesis.
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The thiophene ring may undergo electrophilic substitution at the 5-position, though steric hindrance from the pentyl chain could limit reactivity .
Future Research Directions
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Pharmacological Profiling: Screen for antimicrobial, anticancer, or anti-inflammatory activity.
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ADMET Studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity.
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Synthetic Optimization: Develop greener catalysts or one-pot synthesis methods.
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